molecular formula C12H15N3O2 B8786442 tert-Butyl ((5-cyanopyridin-3-yl)methyl)carbamate

tert-Butyl ((5-cyanopyridin-3-yl)methyl)carbamate

Cat. No. B8786442
M. Wt: 233.27 g/mol
InChI Key: ZKRJXMCDEWYDCS-UHFFFAOYSA-N
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Patent
US08299267B2

Procedure details

To tert-butyl (5-cyanopyridin-3-yl)methylcarbamate in CH2Cl2 (10 ml), TFA (3 ml) was added. After 1 h, volatiles were removed on a rotavap under reduced pressure. Crude residue was dissolved in water, basified with 2N NaOH and extracted with CHCl3 (100 ml) to obtain 5-(aminomethyl)nicotinonitrile which was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH2:9][NH:10]C(=O)OC(C)(C)C)[CH:6]=[N:7][CH:8]=1)#[N:2]>C(Cl)Cl.C(O)(C(F)(F)F)=O>[NH2:10][CH2:9][C:5]1[CH:6]=[N:7][CH:8]=[C:3]([CH:4]=1)[C:1]#[N:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=1C=C(C=NC1)CNC(OC(C)(C)C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
volatiles were removed on a rotavap under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
Crude residue was dissolved in water
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3 (100 ml)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NCC=1C=NC=C(C#N)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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